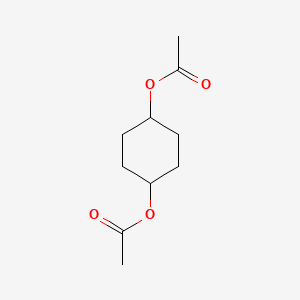
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE, also known as 9-fluorenylmethoxycarbonyl-amino-oxime, is a reagent used in peptide synthesis. It is particularly useful for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group into amino acids. This compound is an oxime-based derivative and is known for its efficiency and minimal side reactions during peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is synthesized by reacting 9-fluorenylmethanol with an oxime derivative. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or dimethyl sulfoxide. The reaction is carried out at room temperature and monitored using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain reaction conditions and ensure consistent product quality. The final product is purified using techniques like recrystallization and column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE primarily undergoes substitution reactions where the Fmoc group is introduced into amino acids. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: The common reagents used with this compound include bases like sodium hydroxide or potassium carbonate and organic solvents such as dichloromethane or dimethyl sulfoxide. The reactions are usually carried out at room temperature .
Major Products: The major product formed from reactions involving this compound is Fmoc-protected amino acids. These products are crucial intermediates in peptide synthesis and are characterized by their high purity and minimal side reactions .
Applications De Recherche Scientifique
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is widely used in scientific research, particularly in the field of peptide synthesis. It is employed to introduce the Fmoc protecting group into amino acids, which is a critical step in solid-phase peptide synthesis (SPPS). This method is used to synthesize peptides for various applications in chemistry, biology, medicine, and industry. For example, peptides synthesized using this compound are used in drug development, enzyme studies, and as molecular probes in biological research .
Mécanisme D'action
The mechanism of action of (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE involves the formation of a stable oxime linkage with the amino group of the target amino acidThe Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
- Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)
- Boc (tert-butyloxycarbonyl)
Uniqueness: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is unique due to its oxime-based structure, which provides higher stability and fewer side reactions compared to other Fmoc reagents like Fmoc-OSu and Fmoc-Cl. It is also more cost-effective and easier to handle, making it a preferred choice in peptide synthesis .
Propriétés
Numéro CAS |
1370440-28-0 |
|---|---|
Formule moléculaire |
C18H13N3O4 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
[(2-amino-1-cyano-2-oxoethylidene)amino] 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C18H13N3O4/c19-9-16(17(20)22)21-25-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,10H2,(H2,20,22) |
Clé InChI |
WKXZMBNWSRJOEZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)O/N=C(\C#N)/C(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)
